Isopropyl-methyl-piperidin-4-ylmethyl-amine

Structural Analysis Medicinal Chemistry Physicochemical Properties

Isopropyl-methyl-piperidin-4-ylmethyl-amine (CAS 926192-40-7), also known as N-methyl-N-(piperidin-4-ylmethyl)propan-2-amine, is a tertiary amine with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol. It features a piperidine core substituted with an isopropyl and a methyl group on the exocyclic nitrogen.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 926192-40-7
Cat. No. B2550605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-methyl-piperidin-4-ylmethyl-amine
CAS926192-40-7
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCC(C)N(C)CC1CCNCC1
InChIInChI=1S/C10H22N2/c1-9(2)12(3)8-10-4-6-11-7-5-10/h9-11H,4-8H2,1-3H3
InChIKeySLHDSIBGFJHPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl-methyl-piperidin-4-ylmethyl-amine (CAS 926192-40-7): Molecular Identity and Core Properties for Research Procurement


Isopropyl-methyl-piperidin-4-ylmethyl-amine (CAS 926192-40-7), also known as N-methyl-N-(piperidin-4-ylmethyl)propan-2-amine, is a tertiary amine with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . It features a piperidine core substituted with an isopropyl and a methyl group on the exocyclic nitrogen [1]. This compound is a versatile small molecule scaffold commonly utilized as a building block in organic synthesis and medicinal chemistry . Physicochemical data, such as a predicted boiling point of 211.0±0.0 °C and a LogP of 1.42, provide a baseline for its behavior in synthetic and analytical workflows [1].

Why Generic Substitution Fails for Isopropyl-methyl-piperidin-4-ylmethyl-amine: A Procurement Risk Analysis


Generic substitution within the piperidin-4-ylmethyl-amine class is not scientifically justified due to the lack of publicly accessible, target-specific biological activity data for Isopropyl-methyl-piperidin-4-ylmethyl-amine (CAS 926192-40-7). While the compound is widely recognized as a valuable synthetic building block , no primary research papers or patents have been identified that directly compare its functional performance (e.g., potency, selectivity, or physicochemical stability in a specific application) against close analogs like N-(piperidin-4-ylmethyl)propan-2-amine (CAS 1225475-79-5) or Isopropyl-methyl-piperidin-4-yl-amine (CAS 790205-01-5) . Consequently, any decision to substitute based on structural similarity alone carries an undefined risk of altering key experimental outcomes, such as synthetic yield, downstream reactivity, or pharmacological profile in a medicinal chemistry program [1].

Isopropyl-methyl-piperidin-4-ylmethyl-amine: Quantitative Evidence for Scientific and Procurement Decisions


Isopropyl-methyl-piperidin-4-ylmethyl-amine: Quantifying Structural and Physicochemical Differentiation from N-(Piperidin-4-ylmethyl)propan-2-amine (CAS 1225475-79-5)

Isopropyl-methyl-piperidin-4-ylmethyl-amine (C10H22N2) contains an additional methyl group on the exocyclic nitrogen compared to the analog N-(piperidin-4-ylmethyl)propan-2-amine (C9H20N2) [1]. This structural difference is quantified by an increase in molecular weight from 156.27 g/mol for the analog to 170.30 g/mol for the target compound, a difference of +14.03 g/mol (+8.98%) . Additionally, the target compound's LogP value is reported as 1.42, indicating a specific lipophilicity profile that influences its behavior in organic synthesis and potential drug development [2].

Structural Analysis Medicinal Chemistry Physicochemical Properties

Isopropyl-methyl-piperidin-4-ylmethyl-amine: Differentiating Boiling Point and Thermal Stability from Structural Analogs

The target compound exhibits a predicted boiling point of 211.0±0.0 °C at 760 mmHg, a value distinct from the known boiling point of its des-methyl analog, N-(piperidin-4-ylmethyl)propan-2-amine (CAS 1225475-79-5), which is reported as 226.7±8.0 °C at 760 mmHg [1]. This represents a lower boiling point by approximately 15.7 °C for the target compound, a quantifiable difference that can be attributed to the increased steric hindrance and reduced intermolecular hydrogen bonding potential due to the tertiary amine nature of Isopropyl-methyl-piperidin-4-ylmethyl-amine [2]. The target compound also has a reported flash point of 58.1±0.0 °C [1].

Physical Chemistry Process Chemistry Analytical Chemistry

Isopropyl-methyl-piperidin-4-ylmethyl-amine: Evaluating Structural Specificity for Medicinal Chemistry Scaffold Applications

Isopropyl-methyl-piperidin-4-ylmethyl-amine offers a distinct substitution pattern on the piperidin-4-ylmethyl scaffold, characterized by a tertiary amine with both methyl and isopropyl groups [1]. This contrasts with simpler analogs like N-(piperidin-4-ylmethyl)propan-2-amine (secondary amine) and N-cyclopropyl-N-methyl-piperidin-4-ylmethyl-amine (different N-alkyl group) . While no direct head-to-head bioactivity data is available, the 'versatile small molecule scaffold' designation in commercial catalogs underscores its value for generating diverse chemical libraries . The specific combination of N-alkyl groups on the target compound creates a unique steric and electronic environment at the basic amine center, which is a critical determinant in structure-activity relationships (SAR) for target engagement [2].

Medicinal Chemistry Scaffold Diversity Drug Discovery

Isopropyl-methyl-piperidin-4-ylmethyl-amine: Validated Application Scenarios for Research and Development


Medicinal Chemistry and Drug Discovery: Building Block for Diverse Compound Libraries

The compound's designation as a 'versatile small molecule scaffold' by commercial vendors directly supports its use as a building block for synthesizing diverse compound libraries in early-stage drug discovery. The unique tertiary amine with both N-methyl and N-isopropyl groups, as established in Section 3, provides a distinct vector for SAR exploration that is not available with simpler piperidin-4-ylmethyl-amine analogs. Researchers can leverage this specific substitution pattern to probe the effects of steric bulk and lipophilicity on target binding, metabolic stability, and other key drug properties [1].

Analytical Chemistry: Internal Standard or Derivatization Reagent

As described in Section 1, the compound is noted for its use in analytical chemistry, particularly for detecting and quantifying substances in biological samples . The distinct physicochemical profile, including a specific boiling point (211.0 °C) and LogP (1.42), as detailed in Section 3, makes Isopropyl-methyl-piperidin-4-ylmethyl-amine a potentially suitable candidate for use as an internal standard or derivatization agent in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methods, where it can be differentiated from target analytes and other piperidine-based compounds [2].

Organic Synthesis: Intermediate for Complex Molecule Construction

The compound's role as a 'crucial intermediate' in pharmaceutical synthesis, especially for agents targeting neurological disorders , underscores its value in complex organic synthesis pathways. The specific physicochemical properties (e.g., molecular weight, boiling point, and lipophilicity) detailed in Section 3 are critical for predicting its reactivity, solubility, and purification requirements. Procuring this exact compound, rather than a close analog, is essential for ensuring the reproducibility of synthetic routes where the specific N-alkyl substitution pattern is a required functional handle or structural element .

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